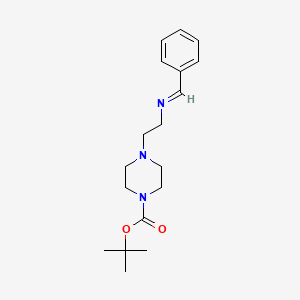

Tert-butyl 4-(2-(benzylideneamino)ethyl)piperazine-1-carboxylate

Description

Systematic IUPAC Name Derivation

The systematic IUPAC name, tert-butyl (E)-4-(2-(benzylideneamino)ethyl)piperazine-1-carboxylate , is derived through hierarchical analysis of the molecular structure:

- Core structure : A piperazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4).

- Substituents :

- A tert-butyloxycarbonyl (Boc) group at position 1, designated as "tert-butyl carboxylate."

- A 2-(benzylideneamino)ethyl chain at position 4. This side chain consists of:

- An ethyl spacer (-CH2-CH2-).

- A benzylideneimino group (-N=CH-C6H5), where the imine (C=N) adopts the E (trans) configuration.

The stereodescriptor (E) specifies the spatial arrangement of the benzylidene group relative to the ethylenediamine fragment. The numbering follows IUPAC priority rules, prioritizing the piperazine ring’s nitrogen atoms and the longest carbon chain in the substituents.

Alternative Chemical Designations

This compound is recognized by several identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 882307-62-2 |

| MDL Number | MFCD01763941 |

| Molecular Formula | C₁₈H₂₇N₃O₂ |

| Molecular Weight | 317.43 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC/N=C/C2=CC=CC=C2)CC1 |

Alternative names include:

- tert-butyl (E)-4-[2-(benzylideneamino)ethyl]piperazine-1-carboxylate

- Boc-protected 4-(2-benzylideneaminoethyl)piperazine

These designations emphasize functional groups (Boc, benzylidene) and substituent positions.

Structural Relationship to Piperazine Derivatives

Piperazine derivatives are widely utilized in drug discovery due to their conformational flexibility and hydrogen-bonding capabilities. This compound modifies the piperazine scaffold in two key ways:

- N1-Protection : The Boc group at position 1 enhances solubility and prevents undesired reactions at the piperazine nitrogen during synthetic steps.

- N4-Functionalization : The 2-(benzylideneamino)ethyl side chain introduces a Schiff base, which can act as a ligand for metal coordination or a reactive handle for further derivatization.

Comparatively, simpler piperazine derivatives like N-benzylpiperazine lack the Boc protecting group and Schiff base functionality, limiting their utility in multi-step syntheses. The tert-butyl group in this compound also contrasts with aryl or alkyl substituents in analogs such as 1-phenylpiperazine, altering steric and electronic properties.

Data Table 1: Key Structural Features of Tert-butyl 4-(2-(benzylideneamino)ethyl)piperazine-1-carboxylate

| Feature | Description |

|---|---|

| Piperazine Core | Six-membered ring with two nitrogen atoms at positions 1 and 4. |

| Boc Protection | tert-Butyloxycarbonyl group at N1, providing steric protection and stability. |

| Schiff Base Side Chain | (E)-Configured benzylideneiminoethyl group at N4, enabling coordination chemistry. |

| Molecular Symmetry | Asymmetric due to the E-configuration and substituent placement. |

Properties

Molecular Formula |

C18H27N3O2 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

tert-butyl 4-[2-(benzylideneamino)ethyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C18H27N3O2/c1-18(2,3)23-17(22)21-13-11-20(12-14-21)10-9-19-15-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3 |

InChI Key |

VCXXKIPONKADRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCN=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of tert-butyl piperazine-1-carboxylate Derivatives

The starting material, tert-butyl piperazine-1-carboxylate, is commonly prepared or purchased and then functionalized through nucleophilic substitution or coupling reactions.

Typical reaction conditions and yields from literature:

These methods demonstrate the versatility of tert-butyl piperazine-1-carboxylate as a nucleophile and its compatibility with various reaction conditions.

Introduction of the Benzylideneamino Group

The benzylideneamino group is typically introduced by condensation of the piperazine derivative with benzaldehyde or its analogs, often followed by reduction if necessary.

Representative preparation method:

Reductive amination procedure:

- A mixture of tert-butyl piperazine-1-carboxylate and benzaldehyde derivative is dissolved in a solvent such as dichloromethane or acetonitrile.

- Sodium triacetoxyborohydride is added as the reducing agent.

- The reaction is carried out at room temperature or slightly elevated temperatures for several hours.

- The product is isolated by extraction and purified by chromatography.

Example data from experimental procedure:

Reagents and solvents: Commonly used reagents include potassium carbonate as a base, sodium triacetoxyborohydride for reductive amination, and solvents such as dichloromethane, acetonitrile, and dimethylformamide.

Temperature control: Most reactions are performed at ambient or slightly elevated temperatures (20-80°C), with some microwave-assisted reactions conducted at higher temperatures (100-120°C) to accelerate nucleophilic substitutions.

Purification: Products are typically purified by silica gel chromatography using mixtures of ethyl acetate and hexanes or petroleum ether, achieving high purity suitable for further applications.

Reaction times: Range from 2 hours for reductive amination to up to 48 hours for nucleophilic substitution reactions, depending on the reagents and conditions.

| Step | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | tert-butyl piperazine-1-carboxylate | Potassium carbonate, DMF, 20°C, 48h | 73% | Alkylation with chloromethyl benzene derivatives |

| 2 | Intermediate from Step 1 + benzaldehyde | Sodium triacetoxyborohydride, AcOH, DCM, 20°C, 2h | 67.7% | Reductive amination to introduce benzylideneamino group |

| 3 | Alternative nucleophilic substitution | Microwave irradiation, K2CO3, DMSO, 100-110°C, 1-16h | 63.8% | For aromatic substitutions on heterocycles |

The choice of base and solvent is critical for optimizing yields, with potassium carbonate and polar aprotic solvents like DMF or DMSO being preferred for nucleophilic substitution steps.

Sodium triacetoxyborohydride is an effective reducing agent for reductive amination, providing good yields under mild conditions without over-reduction.

Microwave-assisted synthesis can significantly reduce reaction times for certain substitutions but may require careful monitoring to avoid decomposition.

Protecting groups such as tert-butyl carbamate on piperazine nitrogen provide stability during multi-step synthesis and can be removed under acidic conditions if necessary.

Purity and yield optimization often involve balancing reaction time, temperature, and reagent stoichiometry.

The preparation of tert-butyl 4-(2-(benzylideneamino)ethyl)piperazine-1-carboxylate involves well-established synthetic strategies combining nucleophilic substitution and reductive amination. The methods employ commonly available reagents and conditions that can be tailored for scale and purity requirements. The data indicate that yields typically range from 60% to 85% depending on the step and conditions, with chromatographic purification ensuring high-quality products suitable for further pharmaceutical or chemical applications.

Chemical Reactions Analysis

1-Piperazinecarboxylicacid,4-[2-[(phenylmethylene)amino]ethyl]-,1,1-dimethylethylester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as halides or amines. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that derivatives of piperazine compounds, including tert-butyl 4-(2-(benzylideneamino)ethyl)piperazine-1-carboxylate, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study : A study published in European Journal of Medicinal Chemistry demonstrated that similar piperazine derivatives effectively inhibited tumor growth in xenograft models, suggesting their potential as anticancer agents .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. It has shown effectiveness against various strains of bacteria and fungi, making it a candidate for developing new antibiotics.

Case Study : Research published in Journal of Antibiotics highlighted the efficacy of benzylideneamino derivatives in combating resistant bacterial strains, emphasizing the need for novel antimicrobial agents amid rising antibiotic resistance .

Organic Synthesis

1. Building Block for Drug Development

this compound serves as a versatile intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, enabling the design of tailored compounds for specific biological activities.

2. Synthesis of Complex Natural Products

This compound can be utilized in synthesizing natural products and their analogs, which often possess significant pharmacological properties. The ability to modify the piperazine core facilitates the exploration of structure-activity relationships.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylicacid,4-[2-[(phenylmethylene)amino]ethyl]-,1,1-dimethylethylester involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The phenylmethylene group plays a crucial role in enhancing the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are widely explored due to their adaptability in drug design. Below is a systematic comparison of tert-butyl 4-(2-(benzylideneamino)ethyl)piperazine-1-carboxylate with structurally related analogs, focusing on substituent effects, biological activity, and synthetic routes.

Structural Variations and Physicochemical Properties

Physicochemical and Pharmacokinetic Insights

- Hydrogen Bonding: Isoindolinone () and amide-containing derivatives () exhibit higher hydrogen bond donor/acceptor counts, enhancing target binding.

- Metabolic Stability : Boc protection (common across all compounds) shields the piperazine amine from oxidative metabolism, prolonging half-life.

Biological Activity

Tert-butyl 4-(2-(benzylideneamino)ethyl)piperazine-1-carboxylate, with the CAS number 882307-62-2, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies, providing a comprehensive understanding of its effects in various biological contexts.

- Molecular Formula : C18H27N3O2

- Molecular Weight : 317.4259 g/mol

- SMILES Notation : O=C(N1CCN(CC1)CC/N=C/c1ccccc1)OC(C)(C)C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antiviral agent, anticancer compound, and its effects on cellular mechanisms.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, a study demonstrated that certain N-heterocycles possess significant anti-HIV activity, suggesting that the piperazine structure may contribute to similar effects in this compound .

Anticancer Properties

The compound's anticancer potential has been evaluated through in vitro studies. A related compound showed promising results against human colon cancer cell lines, with an IC50 value indicating effective cytotoxicity. The mechanism appears to involve the inhibition of specific kinases related to cancer progression .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for viral replication and cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death .

Study 1: Antiviral Efficacy

A recent study evaluated the antiviral efficacy of related piperazine derivatives against various viruses. The findings indicated that modifications in the piperazine structure can enhance antiviral activity significantly. The study reported an EC50 value for one derivative at 3.98 μM against HIV-1, showcasing the potential of piperazine-containing compounds in antiviral drug development .

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, a derivative of this compound was tested against HCT116 colon cancer cells. The results indicated a notable reduction in cell viability with an IC50 value of approximately 4.36 μM, suggesting strong cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.